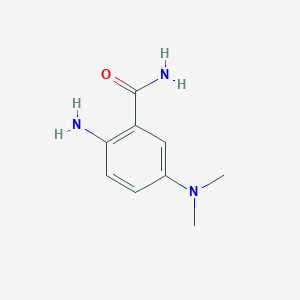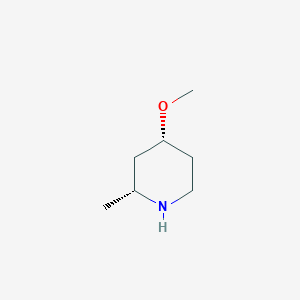
(2R,4R)-4-methoxy-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-methoxy-2-methylpiperidine is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound, specifically, has unique properties that make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of (2R,4R)-4-methoxy-2-methylpiperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of substituted pyridines in the presence of palladium and rhodium catalysts . The reaction conditions typically include the use of water as a solvent and optimized parameters to obtain high yields of the desired piperidine derivative . Industrial production methods often involve multi-component reactions and cyclization processes to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
(2R,4R)-4-methoxy-2-methylpiperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various catalysts for hydrogenation and cyclization reactions . Major products formed from these reactions include substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(2R,4R)-4-methoxy-2-methylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their use in drug design and development . Additionally, this compound finds applications in the industrial sector, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2R,4R)-4-methoxy-2-methylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application. For example, some piperidine derivatives act as inhibitors of enzymes involved in neurotransmitter regulation, while others may target specific receptors in the central nervous system .
Comparison with Similar Compounds
(2R,4R)-4-methoxy-2-methylpiperidine can be compared with other similar compounds, such as pyrrolidine and its derivatives . While both piperidine and pyrrolidine are nitrogen-containing heterocycles, they differ in their ring size and structural properties. Piperidine has a six-membered ring, whereas pyrrolidine has a five-membered ring . This difference in ring size can influence their chemical reactivity and biological activity. Piperidine derivatives are often preferred in drug design due to their greater structural diversity and potential for generating biologically active compounds .
Similar Compounds
- Pyrrolidine
- Piperidinone
- Spiropiperidines
- Condensed piperidines
Properties
CAS No. |
1421309-92-3; 1621364-18-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.203 |
IUPAC Name |
(2R,4R)-4-methoxy-2-methylpiperidine |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
OJWDYZDILBYSCB-RNFRBKRXSA-N |
SMILES |
CC1CC(CCN1)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2764745.png)
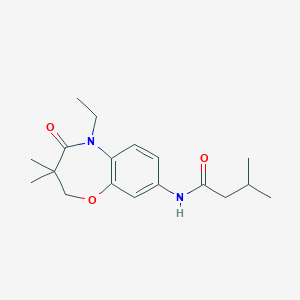
![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)
![N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2764748.png)

![6-[[1-(3-chlorophenyl)-5-methyl-5,6-dihydro-4H-pyrimidin-2-yl]amino]-3-ethyl-1-methylpyrimidine-2,4-dione](/img/new.no-structure.jpg)
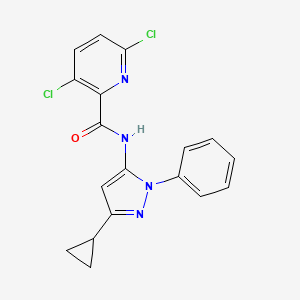
![1-(4-methylpiperazin-1-yl)-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2764754.png)
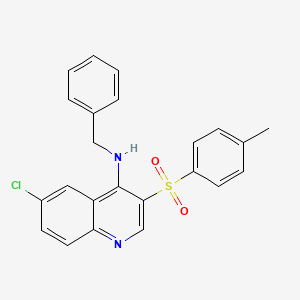

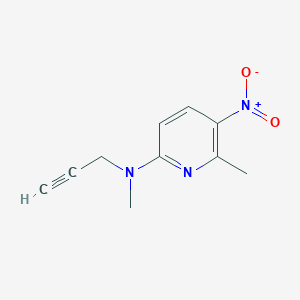
![N-[(3-chloro-4-fluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)
